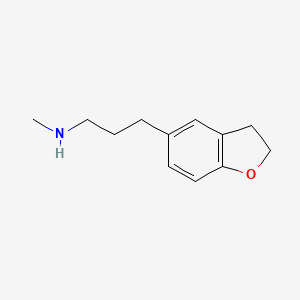

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring

Preparation Methods

The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.

Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.

Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a benzofuran derivative with a variety of applications in scientific research, including uses in chemistry, biology, and medicine, as well as in industrial applications. It has a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol.

Synthesis

The synthesis of this compound typically involves a multi-step process.

One common method includes the following steps:

- Formation of the Benzofuran Ring The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.

- Introduction of the Amino Group The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.

- Methylation The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial production methods may optimize these steps to increase yield and purity, as well as employ continuous flow reactors for large-scale synthesis. Stereoselective processes can also be utilized to enhance efficiency and minimize waste in industrial settings.

Scientific Research Applications

- Chemistry It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biology It is studied for its potential biological activities, such as its effects on neurotransmitter systems and its role as a ligand for various receptors.

- Medicine Research is ongoing to explore potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.

- Industry It is used in developing new materials and as an intermediate in the production of other chemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids. Oxidation may also yield hydroxylated derivatives.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines. Reduction could also lead to amine derivatives.

- Substitution Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents. Halogenated compounds are often used for substitution.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Products formed from these reactions depend on the specific reagents and conditions used.

This compound has promising biological activities. Research indicates that this compound interacts with various molecular targets, particularly neurotransmitter systems. It may influence cell signaling pathways and exhibit antiproliferative effects.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other entactogenic compounds, which produce feelings of empathy and emotional closeness.

Comparison with Similar Compounds

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine can be compared with other similar compounds, such as:

5-MAPDB: This compound has a similar structure and mechanism of action, but with slight differences in its pharmacological profile.

MDA: Another entactogenic compound with a similar mechanism of action but differing in its chemical structure and potency.

Biological Activity

3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine, also known as a benzofuran derivative, is an organic compound with promising biological activities. Its structure includes a dihydrobenzofuran ring fused with a propanamine moiety, which contributes to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.30 g/mol

- IUPAC Name : 3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine

The compound is synthesized through multi-step processes involving cyclization and reductive amination reactions, often optimized for yield and purity in industrial settings .

Research indicates that this compound interacts with various molecular targets, particularly neurotransmitter systems. It is known to:

- Inhibit the reuptake of neurotransmitters : This leads to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, similar to other entactogenic compounds .

- Act as a kinase inhibitor : This interaction influences cell signaling pathways and may exhibit antiproliferative effects .

Pharmacological Profile

The compound has been studied for its potential therapeutic applications, including:

- Antidepressant and anxiolytic effects : Preliminary studies suggest it may have mood-enhancing properties .

- Neuropathic pain relief : Similar compounds have shown efficacy in models of neuropathic pain without affecting locomotor behavior .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Mechanism of Action | Notable Effects |

|---|---|---|---|

| 5-MAPDB | High | Neurotransmitter reuptake inhibition | Mood enhancement |

| MDA | Moderate | Entactogenic effects | Empathy and emotional closeness |

Study on Neuropathic Pain Models

In a study investigating the analgesic properties of benzofuran derivatives, this compound was tested alongside other compounds. The results indicated that it effectively reversed neuropathic pain in spinal nerve ligation models, demonstrating its potential as a therapeutic agent for chronic pain management .

ADMET Studies

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on related benzofuran compounds. These studies suggest favorable profiles regarding bioavailability and safety .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C12H17NO/c1-13-7-2-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,2-3,6-8H2,1H3 |

InChI Key |

LFYDRSILDHYPKQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1=CC2=C(C=C1)OCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.